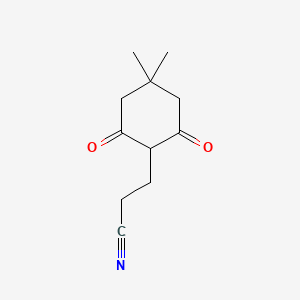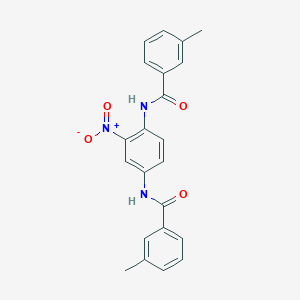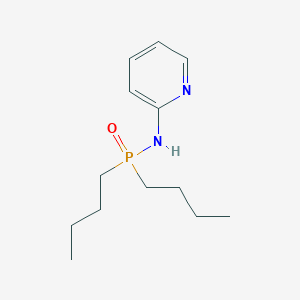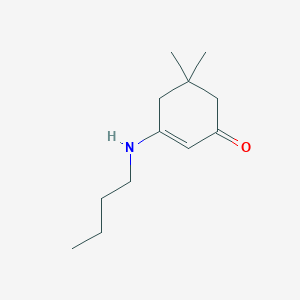
3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile
概要
説明
3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile is an organic compound with the molecular formula C11H15NO2 It is characterized by a cyclohexane ring substituted with two oxo groups and a nitrile group attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile typically involves the reaction of 1,3-cyclohexanedione with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition, where the nucleophilic enolate of 1,3-cyclohexanedione attacks the electrophilic acrylonitrile, followed by cyclization and dehydration to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or aldehydes.
Substitution: Products may include amides or esters.
科学的研究の応用
3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in reactions that modify biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.
類似化合物との比較
Similar Compounds
3-(2,6-dioxocyclohexyl)propanenitrile: Similar structure but lacks the dimethyl substitution on the cyclohexane ring.
Cyclohexanepropanenitrile: Lacks the oxo groups on the cyclohexane ring.
4,4-dimethyl-2,6-dioxocyclohexanone: Similar structure but lacks the nitrile group.
Uniqueness
3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile is unique due to the presence of both the dimethyl and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)6-9(13)8(4-3-5-12)10(14)7-11/h8H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRMUFGRZMVPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56576-00-2 | |
| Record name | 2-(2-CYANOETHYL)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821207.png)

![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B3821217.png)
![N-[(E)-benzylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B3821219.png)
![7-[4-(dimethylamino)benzylidene]-1-methyl[1,3]thiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B3821227.png)
![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline](/img/structure/B3821262.png)
![dimethyl ((3-methylphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B3821265.png)


![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)
![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![12-(4-propoxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione](/img/structure/B3821322.png)
![6,8-Dimethyl-4-(propan-2-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
